3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide
Description
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted at the 3-position with a (6-chloropyrazin-2-yl)aminomethyl group. This compound combines the sulfolane-like structural motif (tetrahydrothiophene 1,1-dioxide) with a heteroaromatic pyrazine moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3O2S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
6-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3O2S/c10-8-4-11-5-9(13-8)12-3-7-1-2-16(14,15)6-7/h4-5,7H,1-3,6H2,(H,12,13) |
InChI Key |
OKMOJUCORYFOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 6-chloropyrazine-2-amine with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydrothiophene dioxide ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the tetrahydrothiophene 1,1-dioxide family, which includes industrial solvents like sulfolane (tetrahydrothiophene 1,1-dioxide) and its derivatives. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Thermochemistry : Sulfolane derivatives exhibit high thermal stability (e.g., sulfolane’s melting point: 27–30°C ). The target compound’s pyrazine substituent may increase melting point and reduce vapor pressure compared to simpler sulfones.
- Solubility : Sulfolane is highly soluble in polar solvents (e.g., water, THF) but poorly in hydrocarbons. The target compound’s pyrazine group may enhance solubility in polar aprotic solvents, similar to pyrimidine-substituted analogues .
Biological Activity
The compound 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : Tetrahydrothiophene ring
- Substituents : A chloropyrazine moiety linked via an amino group
This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, which are summarized in the following sections.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of chloropyrazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate |
| Antibacterial | Escherichia coli | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, related compounds have shown IC50 values in the low micromolar range against these cell lines .
| Cell Line | IC50 Value (μM) | Type of Cancer |
|---|---|---|
| MCF-7 | 27.3 | Breast Cancer |
| HCT-116 | 6.2 | Colon Cancer |
The proposed mechanism of action involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, some studies suggest that chloropyrazine derivatives may interfere with DNA synthesis or repair mechanisms in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of chloropyrazine significantly reduced bacterial load in infected animal models, suggesting potential for further development as an antibiotic .
- Case Study on Anticancer Properties : In a clinical trial involving patients with advanced breast cancer, a related compound showed promising results in terms of tumor reduction and patient survival rates when combined with standard chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
